molecular formula C16H27N5O4Si B3182362 5'-O-TBDMS-dG CAS No. 51549-33-8

5'-O-TBDMS-dG

Cat. No.: B3182362
CAS No.: 51549-33-8
M. Wt: 381.50 g/mol
InChI Key: SEYILVDPIQPEAP-HBNTYKKESA-N
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Description

5’-O-Tert-Butyldimethylsilyl-deoxyguanosine (5’-O-TBDMS-dG) is a modified nucleoside used in the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This compound is particularly valuable in the field of nucleic acid chemistry due to its protective properties, which help in the synthesis and stability of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-TBDMS-dG typically involves the protection of the 5’-hydroxyl group of deoxyguanosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction of N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of silver nitrate . The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of 5’-O-TBDMS-dG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5’-O-TBDMS-dG undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various protected and deprotected nucleosides, which can be further used in the synthesis of oligonucleotides and other nucleic acid derivatives .

Scientific Research Applications

5’-O-TBDMS-dG has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of modified nucleic acids and oligonucleotides for various chemical studies.

    Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes and sensors.

    Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNA (siRNA).

    Industry: Applied in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 5’-O-TBDMS-dG involves its role as a protective group in nucleic acid synthesis. The TBDMS group protects the 5’-hydroxyl group of deoxyguanosine, preventing unwanted side reactions during the synthesis process. This allows for the efficient and accurate synthesis of nucleic acids. The molecular targets and pathways involved include the enzymatic processes of nucleic acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-TBDMS-dG is unique due to its specific protective properties, which make it particularly useful in the synthesis of deoxyguanosine-containing nucleic acids. Its stability and efficiency in protecting the 5’-hydroxyl group set it apart from other protective groups .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYILVDPIQPEAP-HBNTYKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439125
Record name CTK1G4573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51549-33-8
Record name CTK1G4573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-O-TBDMS-dG
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5'-O-TBDMS-dG
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5'-O-TBDMS-dG
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5'-O-TBDMS-dG
Reactant of Route 5
5'-O-TBDMS-dG
Reactant of Route 6
5'-O-TBDMS-dG

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